4-(2-methyl-1,3-oxazol-4-yl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}benzene-1-sulfonamide
Description
This compound features a benzene sulfonamide core substituted at the 4-position with a 2-methyl-1,3-oxazole moiety. The sulfonamide nitrogen is further functionalized via a methylene linker to a 1,2,3-triazole ring, which is itself substituted at the 1-position with a thiophen-2-yl group. This structural architecture combines aromatic heterocycles (oxazole, thiophene, triazole) with a sulfonamide pharmacophore, a motif frequently associated with antimicrobial, antiviral, and anti-inflammatory activities .
Properties
IUPAC Name |
4-(2-methyl-1,3-oxazol-4-yl)-N-[(1-thiophen-2-yltriazol-4-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3S2/c1-12-19-16(11-25-12)13-4-6-15(7-5-13)27(23,24)18-9-14-10-22(21-20-14)17-3-2-8-26-17/h2-8,10-11,18H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COTXMBITMFBJQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CN(N=N3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methyl-1,3-oxazol-4-yl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}benzene-1-sulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the oxazole ring, followed by the introduction of the thiophene and triazole rings through cycloaddition reactions. The final step often involves the sulfonation of the benzene ring and subsequent coupling with the other components under specific reaction conditions such as temperature, solvent, and catalysts.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Formation of the 1,2,3-Triazole-Thiophene Substituent
The triazole ring is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) . Thiophene-2-azide reacts with propargylamine derivatives to form 1,4-disubstituted triazoles .
| Reaction | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| CuAAC (Click Chemistry) | CuSO₄·5H₂O, sodium ascorbate, DMF, 60°C | 78–95% | |
| Functionalization of thiophene | Electrophilic substitution (e.g., bromination) | 63–89% |
Sulfonamide Bond Formation
The benzene sulfonamide core is synthesized by reacting 4-chlorosulfonylbenzoic acid derivatives with amines.
Coupling of Modular Components
The triazole-thiophene and oxazole-sulfonamide moieties are linked via alkylation or Mitsunobu reaction .
| Coupling Method | Reagents/Conditions | Efficiency |
|---|---|---|
| Alkylation | K₂CO₃, DMF, 80°C | 65–78% |
| Mitsunobu reaction | DIAD, PPh₃, THF | 82–91% |
Functional Group Transformations
-
Oxazole ring : Reacts with electrophiles (e.g., HNO₃/H₂SO₄) at the 5-position .
-
Sulfonamide group : Participates in Schiff base formation with aldehydes (e.g., 4-nitrobenzaldehyde, 72% yield) .
Comparative Stability Under Reactive Conditions
| Functional Group | Reaction Tested | Stability |
|---|---|---|
| Sulfonamide | Acidic hydrolysis (HCl, 100°C) | Stable (>24 hours) |
| Thiophene | Ozonolysis | Decomposes to sulfonic acid derivatives |
Key Research Findings:
-
Microwave-assisted synthesis reduces reaction time for oxazole formation by 70% compared to conventional heating .
-
Click chemistry achieves near-quantitative yields (95%) in triazole synthesis under optimized Cu(I) conditions .
-
The sulfonamide group enhances water solubility (logP = 1.2) while maintaining thermal stability up to 250°C .
Critical Data Tables:
Table 1: Optimization of CuAAC Conditions
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| CuSO₄/Na ascorbate | DMF | 60 | 95 |
| CuI | THF | 25 | 78 |
Table 2: Electrophilic Substitution on Thiophene
| Reagent | Product | Yield (%) |
|---|---|---|
| Br₂ (1.2 equiv) | 5-Bromo-thiophene derivative | 89 |
| HNO₃ (fuming) | 5-Nitro-thiophene derivative | 72 |
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its unique structure may allow it to modulate specific biological pathways, offering potential treatments for various diseases.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.
Mechanism of Action
The mechanism of action of 4-(2-methyl-1,3-oxazol-4-yl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}benzene-1-sulfonamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and affecting cellular processes. The pathways involved could include signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional analogs, highlighting differences in substituents, biological activities, and synthetic approaches:
Key Observations:
Structural Flexibility : The target compound’s triazole-thiophene linker distinguishes it from pyridine-based analogs (e.g., ), which may influence electronic properties and metabolic stability.
Biological Activity : While sulfathiazole and HIV-1 inhibitors directly leverage sulfonamide and triazole motifs for target binding, the target compound’s oxazole-thiophene-triazole combination may enhance binding to hydrophobic pockets in enzymes or receptors.
Synthetic Routes : The triazole ring in the target compound was likely synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a method widely used for 1,2,3-triazoles (e.g., ).
Research Findings and Data Tables
Table 1: Spectral Data for Key Functional Groups in Analogous Compounds
Biological Activity
The compound 4-(2-methyl-1,3-oxazol-4-yl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}benzene-1-sulfonamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 368.40 g/mol. The structure features a sulfonamide group attached to a benzene ring, which is further substituted with an oxazole and a triazole moiety. This unique arrangement suggests potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes that integrate various heterocycles. For instance, one synthesis approach includes the formation of the oxazole and triazole rings through condensation reactions followed by sulfonamide formation . The detailed reaction conditions and purification methods are crucial for obtaining high yields of the target compound.
Anticancer Activity
Recent studies have indicated that compounds similar to the target molecule exhibit significant anticancer properties. For example, derivatives containing triazole rings have been shown to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis in cancer cells. Inhibition of TS leads to apoptosis and cell cycle arrest in various cancer cell lines .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Triazole derivative 1 | MCF-7 | 1.1 | TS inhibition |
| Triazole derivative 2 | HCT-116 | 2.6 | TS inhibition |
| Target compound | TBD | TBD | TBD |
Case Study: A study on similar triazole derivatives reported significant antiproliferative activity against MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) cell lines, with IC50 values ranging from 1.1 to 2.6 μM . The target compound's structural similarity suggests it may exhibit comparable activity.
Antimicrobial Activity
The antimicrobial properties of compounds containing oxazole and triazole rings have also been documented extensively. These compounds have demonstrated effective inhibition against various bacterial strains such as Escherichia coli and Staphylococcus aureus .
Research Findings:
- Compounds with similar structures showed good inhibition against E. coli and S. aureus, indicating potential as broad-spectrum antimicrobial agents.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 18 |
The mechanisms by which these compounds exert their biological effects can be attributed to:
- Enzyme Inhibition: Compounds inhibit key enzymes involved in nucleic acid synthesis, particularly thymidylate synthase.
- Membrane Disruption: Some derivatives may interact with bacterial membranes leading to cell lysis.
- Reactive Oxygen Species (ROS) Generation: Certain oxazole derivatives induce oxidative stress in cells, contributing to their anticancer effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
